methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate
Description
Structural Overview and Classification
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is a synthetic heterocyclic compound characterized by a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a methyl group at position 1. The pyrazole moiety is linked via a carbonyl-amino bridge to a phenylacetate ester (Figure 1). Its molecular formula is C₁₅H₁₄F₃N₃O₃ , with a molecular weight of 341.28 g/mol .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| IUPAC Name | Methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate |
| Molecular Formula | C₁₅H₁₄F₃N₃O₃ |
| Molecular Weight | 341.28 g/mol |
| SMILES | CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC |
| InChI Key | NNQBCNMUEVMIBB-UHFFFAOYSA-N |
The compound belongs to the trifluoromethylated pyrazole class, notable for its electron-withdrawing -CF₃ group, which enhances metabolic stability and lipophilicity. Its planar aromatic system facilitates π-π stacking interactions, making it valuable in drug design.
Historical Context of Trifluoromethylated Pyrazole Research
Trifluoromethylated pyrazoles emerged as critical pharmacophores in the late 20th century, driven by the demand for bioactive molecules with improved pharmacokinetic profiles. Early syntheses relied on Vilsmeier-Haack formylation and cyclocondensation reactions, but regioselectivity challenges limited scalability. Breakthroughs in the 2010s, such as Mn(OAc)₃-mediated oxidative aromatization and lithium diisopropylamide (LDA)-assisted functionalization , enabled efficient access to 3- and 5-trifluoromethyl regioisomers.
For instance, kilogram-scale syntheses of 1-methyl-3-(trifluoromethyl)-1H-pyrazole were achieved via distillation-based separation of regioisomeric mixtures, revolutionizing agrochemical and pharmaceutical production. These advancements underscore the compound’s role as a benchmark in modern heterocyclic chemistry.
Significance in Heterocyclic Chemistry
The compound exemplifies the strategic integration of pyrazole scaffolds and trifluoromethyl groups to optimize bioactivity. Pyrazoles serve as rigid, hydrogen-bond-accepting cores, while the -CF₃ group enhances membrane permeability and resistance to oxidative metabolism. This synergy is exploited in:
- Kinase inhibition : Pyrazole derivatives target BRAF(V600E) and EGFR pathways, relevant in oncology.
- Anti-inflammatory agents : Trifluoromethyl groups reduce metabolic deactivation in COX-2 inhibitors.
Table 2: Applications of Trifluoromethylated Pyrazoles
| Application | Mechanism | Example Target |
|---|---|---|
| Anticancer Agents | Oncogenic pathway inhibition | BRAF(V600E) |
| Anti-inflammatory Drugs | COX-2 selectivity | Celecoxib analogs |
| Agrochemicals | Pest resistance management | Fungicidal derivatives |
Chemical Registry and Identification Parameters
Table 3: Registry Data
The compound’s canonical SMILES and InChI Key enable precise database queries, while its XLogP3 value of ~2.5 indicates moderate lipophilicity, ideal for blood-brain barrier penetration.
Properties
IUPAC Name |
methyl 2-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c1-21-8-10(12(20-21)15(16,17)18)13(22)19-11(14(23)24-2)9-6-4-3-5-7-9/h3-8,11H,1-2H3,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBCNMUEVMIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis
Frontiers’ use of resin-bound intermediates could adapt to large-scale production, though no published protocols exist for this specific compound.
Challenges and Optimization Opportunities
- Regioselectivity : Competing 5-trifluoromethyl pyrazole formation during cyclization necessitates careful temperature control.
- Amide Hydrolysis : The methyl ester’s sensitivity to basic conditions requires neutral workup protocols.
- Scale-Up : Flow chemistry for lithiation steps improves reproducibility at industrial scales.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the carbonyl group can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: : The compound is prone to substitution reactions at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Electrophiles like nitronium ions or halogens.
Major Products
Oxidation Products: : Introduction of hydroxyl or carbonyl groups to the pyrazole ring.
Reduction Products: : Alcohols or alkanes resulting from carbonyl reduction.
Substitution Products: : Phenyl ring substituted with nitro, halogen, or other electrophilic groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for various applications.
Biology
In biological studies, methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is utilized for its potential biochemical activity. Researchers investigate its interaction with enzymes and proteins.
Medicine
Industry
In industrial processes, the compound is applied in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
Mechanism
The compound's mechanism of action involves its interaction with specific molecular targets. Its trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. The carbonyl and amino groups facilitate binding to active sites of enzymes and receptors, modulating their activity.
Molecular Targets and Pathways
The primary targets include enzymes involved in metabolic pathways, receptors on cell surfaces, and proteins that regulate cellular functions. The exact pathways depend on the compound's specific application and its molecular modifications.
Comparison with Similar Compounds
Structural Highlights :
- Pyrazole Core : The 1-methyl-3-trifluoromethyl substitution pattern enhances metabolic stability and bioavailability, a common strategy in agrochemical design .
- Ester Group : The methyl ester at the phenylacetate terminus may improve solubility and facilitate hydrolysis to an active carboxylic acid in biological systems.
Structural Analogs
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid
- Structure : Shares the 1-methyl-3-CF₃-pyrazole core but replaces the phenylacetate ester with a benzoic acid group at position 5 .
- Properties : Higher melting point (195–198°C) due to carboxylic acid crystallinity. The absence of an ester group reduces volatility compared to the target compound.
- Applications : Catalogued as a research chemical, suggesting utility in medicinal or materials chemistry .
Metsulfuron-Methyl
- Structure : A sulfonylurea herbicide with a triazine ring instead of pyrazole but shares the methyl ester group .
- Properties : Water-soluble due to the sulfonylurea bridge, contrasting with the lipophilic pyrazole in the target compound.
- Bioactivity : Inhibits acetolactate synthase (ALS), a common mode of action in herbicides. The target compound’s amide linker may enable similar enzyme interactions .
Physicochemical and Functional Comparisons
Table 1. Key Properties of Methyl 2-({[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate and Analogs
Key Differences and Implications
- Lipophilicity : The target compound’s trifluoromethyl and phenyl groups likely increase membrane permeability compared to sulfonylureas like metsulfuron-methyl .
- Metabolic Stability : The 1-methyl-3-CF₃-pyrazole core resists oxidative degradation, a trait shared with benzoic acid analogs but absent in triazine-based herbicides .
- Bioactivity : While metsulfuron-methyl targets ALS, the target compound’s amide linker and ester group may interact with other enzymes, such as proteases or kinases, depending on substituent positioning .
Bioactivity Predictions
- Agrochemical Potential: Structural similarity to ALS inhibitors (e.g., metsulfuron-methyl) suggests herbicidal activity. The trifluoromethyl group may enhance target binding and environmental persistence .
- Pharmaceutical Relevance : Pyrazole derivatives often exhibit anticancer or anti-inflammatory properties. The amide linker could enable interactions with biological targets like kinases .
Biological Activity
Methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
Chemical Structure and Properties
Chemical Identifiers:
- CAS Number: 898289-62-8
- Molecular Formula: C13H11F3N2O2
- Molecular Weight: 284.238 g/mol
- IUPAC Name: this compound
Structural Representation:
The compound features a pyrazole ring substituted with trifluoromethyl and carbonyl groups, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit various biological activities:
Antitumor Activity
Pyrazole derivatives are recognized for their antitumor properties. Studies have shown that compounds similar to this compound can inhibit key oncogenic pathways, such as:
- BRAF(V600E)
- EGFR
These pathways are critical in the development and progression of several cancers, making these compounds potential candidates for cancer therapy .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various models. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of pyrazole derivatives. For instance, studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar capabilities .
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against breast and colon cancer cells .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on the anti-inflammatory properties of pyrazole derivatives, researchers found that these compounds inhibited the NF-kB signaling pathway, leading to reduced expression of inflammatory markers in vitro .
Data Tables
Table 1: Biological Activities of Methyl 2-{[1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Yl]Carbonyl}Amino)-2-Phenylacetate
Q & A
Q. What are the critical parameters for optimizing the synthesis of methyl 2-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-phenylacetate?
- Methodological Answer: Key factors include solvent polarity (e.g., dichloromethane or DMF for solubility), temperature control (60–80°C for acyl transfer reactions), and reaction time (monitored via TLC). Catalysts like DMAP or coupling agents (e.g., HATU) improve amide bond formation efficiency. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the product from unreacted intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer:
- NMR Spectroscopy: H and C NMR identify proton environments and carbonyl/trifluoromethyl groups. Aromatic protons (δ 7.2–7.6 ppm) and pyrazole protons (δ 8.1–8.3 ppm) are diagnostic .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typically required). Mobile phases: acetonitrile/water (70:30) with 0.1% TFA .
- X-ray Crystallography: SHELX software refines crystal structures to confirm stereochemistry and intermolecular interactions .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies:
- Temperature: Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group.
- Light Sensitivity: Use amber vials to avoid photodegradation of the trifluoromethyl-pyrazole moiety.
- pH Stability: Test in buffered solutions (pH 3–9) with HPLC monitoring for degradation products .
Q. What are common impurities encountered during synthesis, and how are they identified?
- Methodological Answer:
- Unreacted intermediates: Residual 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (detected via TLC, Rf = 0.3 in ethyl acetate).
- Hydrolysis byproducts: Free carboxylic acid forms under humid conditions (identified by IR: ~1700 cm⁻¹ carboxyl C=O stretch).
- Mitigation: Use anhydrous solvents and molecular sieves during synthesis. LC-MS helps characterize low-abundance impurities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer:
- Enzyme inhibition: Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations.
- Cytotoxicity: MTT assay on cell lines (e.g., HeLa or HEK293) to determine EC₅₀ values.
- Solubility: Pre-dissolve in DMSO (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can multi-step synthesis challenges (e.g., regioselectivity in pyrazole functionalization) be addressed?
- Methodological Answer:
- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during acyl transfer steps.
- Directed ortho-metalation: Employ LDA to selectively functionalize the pyrazole C4 position.
- Microwave-assisted synthesis: Reduces reaction time (10–20 min vs. hours) and improves yield in cycloaddition steps .
Q. What computational strategies predict the reactivity of this compound in novel reactions?
- Methodological Answer:
- DFT Calculations: Gaussian 09 with B3LYP/6-31G* basis set models transition states for acyl transfer or nucleophilic attacks.
- Molecular Dynamics (MD): Simulate solvation effects on reaction pathways (e.g., polar solvents stabilizing zwitterionic intermediates).
- Docking Studies: AutoDock Vina predicts binding affinities to biological targets (e.g., kinases) .
Q. How should researchers resolve contradictions between experimental and computational spectral data?
- Methodological Answer:
- NMR Chemical Shift Discrepancies: Compare experimental H shifts with computed values (via ACD/Labs or ChemDraw). Adjust for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
- Crystallographic Refinement: Use SHELXL to iteratively adjust thermal parameters and occupancy rates for disordered atoms .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ IR (disappearance of carbonyl stretch at ~1750 cm⁻¹).
- Isotope Labeling: O-tracing in ester groups confirms nucleophilic attack at the carbonyl carbon.
- Eyring Analysis: Determine activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .
Q. How is stereochemical integrity maintained during asymmetric synthesis of related analogs?
- Methodological Answer:
- Chiral Auxiliaries: Use (R)- or (S)-BINOL derivatives to induce enantioselectivity in ketone reductions.
- Chiral HPLC: Daicel columns (e.g., Chiralpak IA) separate enantiomers; monitor optical rotation for configuration confirmation.
- Circular Dichroism (CD): Correlate CD spectra with absolute configuration from X-ray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
